molecular formula C8H7ClF2O2 B6359811 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene CAS No. 749230-34-0

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene

Cat. No.: B6359811
CAS No.: 749230-34-0
M. Wt: 208.59 g/mol
InChI Key: JJDHPHAIQUGGPI-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7ClF2O2 It is a derivative of benzene, characterized by the presence of chloro, difluoro, and methoxymethoxy substituents

Scientific Research Applications

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene typically involves the introduction of chloro, difluoro, and methoxymethoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. For example, starting with a difluorobenzene derivative, chlorination and subsequent methoxymethoxylation can be achieved under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Mechanism of Action

The mechanism by which 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like chloro and difluoro can influence the reactivity and stability of the compound. These groups can affect the electron density on the benzene ring, making it more or less reactive towards nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is unique due to the specific combination of chloro, difluoro, and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)7(9)8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDHPHAIQUGGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242741
Record name 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-34-0
Record name 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749230-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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